molecular formula C9H13NO2 B1625499 (5-Propoxypyridin-2-yl)methanol CAS No. 66933-03-7

(5-Propoxypyridin-2-yl)methanol

Cat. No.: B1625499
CAS No.: 66933-03-7
M. Wt: 167.2 g/mol
InChI Key: ZSIVPRIWDPBOFF-UHFFFAOYSA-N
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Description

(5-Propoxypyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a propoxy (-OCH2CH2CH3) substituent at the 5-position of the pyridine ring. Its molecular formula is C9H13NO2 (molecular weight: 167.21 g/mol).

Properties

CAS No.

66933-03-7

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

(5-propoxypyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h3-4,6,11H,2,5,7H2,1H3

InChI Key

ZSIVPRIWDPBOFF-UHFFFAOYSA-N

SMILES

CCCOC1=CN=C(C=C1)CO

Canonical SMILES

CCCOC1=CN=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2017 Catalog of Pyridine Compounds lists several pyridinylmethanol derivatives with variations in substituent type, position, and electronic properties. Below is a comparative analysis:

Structural and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Key Features Reference
(5-Propoxypyridin-2-yl)methanol -OCH2CH2CH3 (5), -CH2OH (2) C9H13NO2 Alkoxy chain enhances lipophilicity; hydroxymethyl enables hydrogen bonding.
(5-Iodopyridin-3-yl)methanol -I (5), -CH2OH (3) C6H6INO Heavy atom (iodine) increases molecular weight; electron-withdrawing effect.
(5-Chloro-2-methoxypyridin-3-yl)methanol -Cl (5), -OCH3 (2), -CH2OH (3) C8H10ClNO2 Chlorine enhances electronegativity; methoxy improves solubility.
(6-Methoxypyridin-2-yl)methanol -OCH3 (6), -CH2OH (2) C7H9NO2 Methoxy at 6-position alters electronic distribution; smaller substituent.
(5,6-Dimethoxypyridin-2-yl)methanol -OCH3 (5,6), -CH2OH (2) C9H13NO3 Dual methoxy groups increase polarity and steric hindrance.
[5-(Propan-2-yloxy)pyridin-2-yl]methanol -OCH(CH3)2 (5), -CH2OH (2) C9H13NO2 Branched alkoxy group introduces steric effects; similar molecular weight.

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups: Chlorine and iodine in analogues like (5-Chloro-2-methoxypyridin-3-yl)methanol and (5-Iodopyridin-3-yl)methanol reduce electron density on the ring, which may influence reactivity in nucleophilic substitutions .
Solubility and Lipophilicity
  • The propoxy chain in this compound likely enhances lipophilicity compared to methoxy-substituted derivatives (e.g., (6-Methoxypyridin-2-yl)methanol), making it more soluble in organic solvents .
  • Hydroxymethyl Group : All compounds share this polar functional group, enabling hydrogen bonding and aqueous solubility to varying degrees.
Steric Considerations

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